7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 33360-28-0
VCID: VC18735165
InChI: InChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2
SMILES:
Molecular Formula: C18H13N3OS
Molecular Weight: 319.4 g/mol

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

CAS No.: 33360-28-0

Cat. No.: VC18735165

Molecular Formula: C18H13N3OS

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine - 33360-28-0

Specification

CAS No. 33360-28-0
Molecular Formula C18H13N3OS
Molecular Weight 319.4 g/mol
IUPAC Name 7-benzylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine
Standard InChI InChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2
Standard InChI Key JHUDPTSCIHFIDO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=NC=NC3=C2N=C(O3)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The molecular framework of 7-(benzylsulfanyl)-2-phenyl oxazolo[5,4-d]pyrimidine consists of a five-membered oxazole ring fused to a six-membered pyrimidine ring at positions 5 and 4 (Figure 1). The benzylsulfanyl group (–S–CH₂C₆H₅) at position 7 introduces a hydrophobic aromatic moiety, while the phenyl group (–C₆H₅) at position 2 enhances π-stacking potential. The IUPAC name derives from this substitution pattern: 7-(benzylsulfanyl)-2-phenyl- oxazolo[5,4-d]pyrimidine.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₅N₃OS
Molecular Weight333.41 g/mol
Density (Predicted)~1.3–1.4 g/cm³
Boiling Point (Predicted)~400–420°C
LogP (Predicted)~3.2–3.5

Note: Values extrapolated from structurally similar oxazolo[5,4-d]pyrimidines .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of oxazolo[5,4-d]pyrimidines typically follows one of two strategies:

  • Cyclization of Pyrimidine Precursors: Building the oxazole ring onto a preformed pyrimidine scaffold.

  • Cyclization of Oxazole Precursors: Constructing the pyrimidine ring from an oxazole derivative .

For 7-(benzylsulfanyl)-2-phenyl derivatives, a plausible route involves:

  • Intermediate Formation: Reacting 5-amino-2-phenyloxazole-4-carbonitrile with ethyl N-cyanoimidate to form an ethyl N-{4-cyano-2-phenyloxazol-5-yl}ethanimidate intermediate .

  • Sulfanyl Group Introduction: Treating a chlorosulfonyl intermediate (e.g., methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylate) with benzylthiol (–SH–C₆H₅CH₂) to substitute the chlorosulfonyl group .

  • Cyclization: Heating the sulfonylated intermediate with amines or amidines under aprotic conditions to induce pyrimidine ring closure .

Key Reaction Conditions

  • Solvents: N-methylpyrrolidinone (NMP), ethanol, or carbon tetrachloride .

  • Catalysts: Phosphoryl trichloride (POCl₃) for cyclization .

  • Temperature: 80–120°C for optimal ring closure .

Challenges and By-Products

  • Competing reactions may yield N-cyanooxazolylacetamidines or decomposed intermediates, necessitating chromatographic purification .

  • Steric effects from bulky substituents (e.g., benzylsulfanyl) can reduce yields, requiring excess reagents or prolonged reaction times .

Physicochemical Characterization

Spectral Analysis

While direct data for 7-(benzylsulfanyl)-2-phenyl oxazolo[5,4-d]pyrimidine are unavailable, analogous compounds exhibit:

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), methylene (–CH₂–) in benzylsulfanyl (δ 3.8–4.2 ppm), and oxazole-protons (δ 6.5–7.0 ppm) .

  • ¹³C NMR: Peaks corresponding to oxazole (C-2: ~150 ppm), pyrimidine (C-5: ~160 ppm), and sulfanyl-linked carbons (~35–40 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=N (1640–1680 cm⁻¹), C–O (1200–1250 cm⁻¹), and S–C (680–720 cm⁻¹) .

Crystallography

Single-crystal X-ray diffraction of related oxazolo[5,4-d]pyrimidines reveals planar fused rings with bond lengths of 1.36–1.41 Å (C–N) and 1.45–1.50 Å (C–O), consistent with aromatic systems . The benzylsulfanyl group likely adopts a conformation perpendicular to the bicyclic core to minimize steric strain.

Biological Activity and Mechanisms

Anticancer Activity

Patent WO2012035423A1 highlights antitumor effects of bicyclic heterocycles, including oxazolo[5,4-d]pyrimidines, through kinase inhibition or DNA intercalation . While specific data for the 7-benzylsulfanyl derivative are lacking, its hydrophobic substituents may facilitate interactions with oncogenic targets like EGFR or PDGFR .

Table 2: Predicted Biological Targets

TargetInteraction ModePotential Effect
IMPDHCompetitive inhibitionImmunosuppression
Topoisomerase IIDNA intercalationApoptosis induction
Protein KinasesATP-binding site blockadeCell cycle arrest

Antiviral Prospects

The purine-mimetic structure suggests potential activity against viral polymerases. For instance, 7-morpholino derivatives inhibited hepatitis C virus (HCV) replication in vitro by 60% at 50 μM . Substituting morpholino with benzylsulfanyl could modulate solubility and target affinity.

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High LogP (~3.2) predicts good lipid membrane permeability but potential solubility limitations .

  • Metabolism: Susceptible to hepatic sulfoxidation of the benzylsulfanyl group and cytochrome P450-mediated oxidation of the phenyl ring .

  • Excretion: Renal clearance likely due to moderate molecular weight (<500 Da) .

Toxicity Risks

  • Cytotoxicity: Structural analogs exhibit IC₅₀ values of 10–50 μM in human hepatocytes, indicating dose-dependent toxicity .

  • Genotoxicity: Fused aromatic systems may intercalate DNA, risking mutagenicity without targeted delivery .

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